Cas no 85030-56-4 (m-PEG4-Amine)

m-PEG4-Amine structure
m-PEG4-Amine structure
Product Name:m-PEG4-Amine
CAS-Nr.:85030-56-4
MF:C9H21NO4
MW:207.2673432827
MDL:MFCD11041099
CID:727896
PubChem ID:253661955
Update Time:2024-10-26

m-PEG4-Amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,6,9,12-Tetraoxatridecan-1-amine
    • 3,6,9,12-Tetraoxatridecanamine
    • 2,5,8,11-tetraoxatridecane-13-amine
    • 2-(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)ETHANAMINE
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
    • 3,6,9,12-tetraoxatridecylamine
    • mPEG4-amine
    • mPEG4-NH2
    • Methyl-PEG4-Amine
    • m-PEG4-amine
    • m-dPEG4-amine
    • m-dPEG(R)4-amine
    • MEO-DPEG(4)-NH2
    • BIPG1582
    • DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • BCP11315
    • SY056493
    • M2501
    • 2,5,8,11-Tetraoxatridecan-13-amine (9CI)
    • 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • [2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • Triethylene glycol 2-aminoethyl methyl ether
    • m-PEG4-Amine
    • MDL: MFCD11041099
    • Inchi: 1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
    • InChI-Schlüssel: DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • Lächelt: O(CCOCCOCCOCCN)C

Berechnete Eigenschaften

  • Genaue Masse: 207.14705815 g/mol
  • Monoisotopenmasse: 207.14705815 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 103
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topologische Polaroberfläche: 62.9
  • Molekulargewicht: 207.27

Experimentelle Eigenschaften

  • Dichte: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 85°C/0.1mmHg(lit.)
  • Flammpunkt: 116.2±16.8 ºC,
  • Brechungsindex: 1.4440 to 1.4480
  • Löslichkeit: Löslich (999 g/l) (25° C),

m-PEG4-Amine Sicherheitsinformationen

m-PEG4-Amine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
QBD10175-100MG
m-dPEG?4-amine
85030-56-4
100MG
¥1160.52 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
QBD10175-1000MG
m-dPEG?4-amine
85030-56-4
1g
¥2624.55 2022-02-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2501-100MG
3,6,9,12-Tetraoxatridecanamine
85030-56-4 >98.0%(GC)
100mg
¥390.00 2024-04-15
ChemScence
CS-W020954-1g
m-PEG4-Amine
85030-56-4 ≥97.0%
1g
$120.0 2022-04-26
ChemScence
CS-W020954-2500mg
m-PEG4-Amine
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2500mg
$245.0 2021-09-02
ChemScence
CS-W020954-5g
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85030-56-4
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$380.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T46770-100mg
m-PEG4-Amine
85030-56-4 98%
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¥229.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030154-1g
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85030-56-4 98%
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¥1914 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030154-5g
m-PEG4-Amine
85030-56-4 98%
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¥6551 2024-05-21
Alichem
A449039287-1g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 95%
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$460.00 2023-08-31

m-PEG4-Amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
1.2 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referenz
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referenz
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
2.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referenz
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referenz
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referenz
Synthesis and Properties of Alternating Polypeptoids and Polyampholytes as Protein-Resistant Polymers
Tao, Yue; et al, Biomacromolecules, 2018, 19(3), 936-942

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Referenz
Tuneable Transient Thermogels Mediated by a pH- and Redox-Regulated Supramolecular Polymerization
Spitzer, Daniel; et al, Angewandte Chemie, 2017, 56(48), 15461-15465

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C → rt
2.1 Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Water
Referenz
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referenz
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Water ;  24 h, rt
Referenz
Nanowells on Silica Particles in Water Containing Long-Distance Porphyrin Heterodimers
Li, Guangtao; et al, Journal of the American Chemical Society, 2003, 125(35), 10693-10702

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
1.2 Reagents: Water ;  overnight, 80 °C
Referenz
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referenz
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referenz
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referenz
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referenz
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  90 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referenz
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referenz
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, 75 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
2.2 Reagents: Water ;  overnight, 80 °C
Referenz
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referenz
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  30 min, 0 °C
1.2 Solvents: Chloroform ;  0 °C; 2.5 h, rt; 10 h, rt → reflux; reflux → 0 °C
1.3 Solvents: Water
2.1 Solvents: Dimethylformamide ;  overnight, 110 °C
2.2 Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Referenz
Novel Glycosylated Naphthalimide-Based Activatable Fluorescent Probe: A Tool for the Assessment of Hexosaminidase Activity and Intracellular Hexosaminidase Imaging
Dong, Lili; et al, ACS Sensors, 2019, 4(5), 1222-1229

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ;  0 °C; rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Solvents: Dimethylformamide ;  90 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referenz
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Water
Referenz
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

m-PEG4-Amine Raw materials

m-PEG4-Amine Preparation Products

m-PEG4-Amine Lieferanten

Amadis Chemical Company Limited
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(CAS:85030-56-4)m-PEG4-Amine
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Reinheit:99%
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Preis ($):260.0/1177.0
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Amadis Chemical Company Limited
(CAS:85030-56-4)m-PEG4-Amine
A841058
Reinheit:99%/99%
Menge:5g/25g
Preis ($):260.0/1177.0
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